Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound with a molecular weight of 348.43 g/mol . It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring, which is known for its diverse biological activities . This compound is used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves multiple steps. One common method includes the reaction of 2-mercaptobenzoic acid with 5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . Additionally, the compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Methyl 2-({5-[(Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate: Another similar compound with a different stereochemistry.
Uniqueness
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is unique due to its specific methoxyimino group, which may confer different chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[5-[(E)-methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9H,1-2H3/b16-9+ |
InChI Key |
MMRJQCNTZJITNK-CXUHLZMHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OC |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.